molecular formula C16H14N6OS B5361086 7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5361086
M. Wt: 338.4 g/mol
InChI Key: IHZZNUWIUOFRTL-UHFFFAOYSA-N
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Description

7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound. It features a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin core, which is a fused ring system containing nitrogen atoms. The presence of the 4-ethylphenyl and methylsulfanyl groups adds to its structural diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps often include:

    Formation of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin core: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.

    Introduction of the 4-ethylphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the triazolo or triazin rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolo or triazin derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of nitrogen atoms in the ring system allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    Triazepines: Another class of nitrogen-containing heterocycles with similar reactivity and applications.

Uniqueness

7-(4-ethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to the specific combination of the 4-ethylphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

11-(4-ethylphenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-3-10-4-6-11(7-5-10)21-9-8-12-13(14(21)23)18-19-15-17-16(24-2)20-22(12)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZZNUWIUOFRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC(=NN34)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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